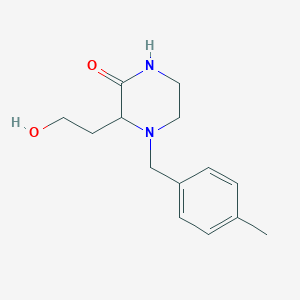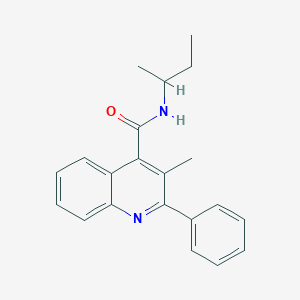
N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide is an organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by the presence of a sec-butyl group, a methyl group, and a phenyl group attached to a quinolinecarboxamide core. Quinolinecarboxamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The sec-butyl, methyl, and phenyl groups are introduced through a series of substitution reactions.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the substituted quinoline with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: sec-Butyllithium for introducing the sec-butyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acids, while reduction may produce quinolinecarboxamides with different substituents.
Aplicaciones Científicas De Investigación
N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide: can be compared with other quinolinecarboxamides such as:
Uniqueness
The presence of the sec-butyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different butyl groups .
Propiedades
Fórmula molecular |
C21H22N2O |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-4-14(2)22-21(24)19-15(3)20(16-10-6-5-7-11-16)23-18-13-9-8-12-17(18)19/h5-14H,4H2,1-3H3,(H,22,24) |
Clave InChI |
DKERHDKPZMWELC-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C |
SMILES canónico |
CCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE](/img/structure/B262072.png)
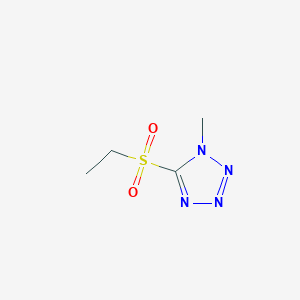
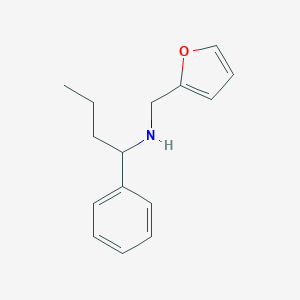
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)
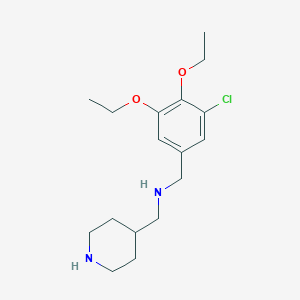
![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)
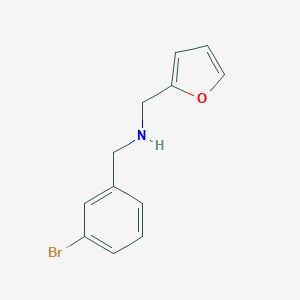
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)
